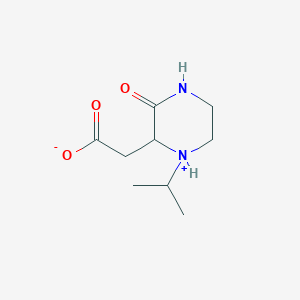
2-Naphthaldehyde oxime
Descripción general
Descripción
2-Naphthaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of 2-naphthaldehyde. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Naphthaldehyde oxime can be synthesized through the condensation reaction of 2-naphthaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, often at room temperature, and does not require a catalyst . The reaction proceeds as follows:
2-Naphthaldehyde+Hydroxylamine Hydrochloride→2-Naphthaldehyde Oxime+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of mineral water as a solvent has been reported to enhance the efficiency and environmental friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthaldehyde oxime undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, it can hydrolyze back to 2-naphthaldehyde and hydroxylamine.
Reduction: It can be reduced to amines using reagents such as sodium metal, sodium amalgam, or hydrogenation.
Substitution: The oxime group can be substituted to form amides when treated with acids.
Common Reagents and Conditions:
Hydrolysis: Inorganic acids like hydrochloric acid.
Reduction: Sodium metal, sodium amalgam, or hydrogenation catalysts.
Substitution: Various acids for amide formation.
Major Products:
Hydrolysis: 2-Naphthaldehyde and hydroxylamine.
Reduction: Primary and secondary amines.
Substitution: Corresponding amides.
Aplicaciones Científicas De Investigación
2-Naphthaldehyde oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-naphthaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. In biological systems, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors .
Comparación Con Compuestos Similares
- 2-Hydroxy-1-naphthaldehyde oxime
- 2-Naphthaldehyde
- Benzaldehyde oxime
- Acetophenone oxime
Comparison: 2-Naphthaldehyde oxime is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other oximes like benzaldehyde oxime and acetophenone oxime. The presence of the naphthalene ring enhances its stability and reactivity in various chemical reactions .
Propiedades
IUPAC Name |
(NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7764983.png)
![(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764996.png)




![1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B7765044.png)


![N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7765053.png)
![5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7765056.png)
![4-[(E)-(benzenesulfonylhydrazinylidene)methyl]benzoic acid](/img/structure/B7765063.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7765077.png)
